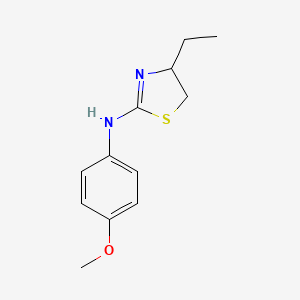![molecular formula C17H21N3O B2651556 (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-80-5](/img/structure/B2651556.png)
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one is a synthetic compound known for its unique spiro structure, which incorporates an adamantyl group and a triazolan ring.
Méthodes De Préparation
The synthesis of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one typically involves multiple steps, starting with the preparation of the adamantyl precursor. The adamantyl group is then reacted with phenylhydrazine to form the intermediate compound. This intermediate undergoes cyclization with appropriate reagents to form the triazolan ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the triazolan ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one can be compared with other similar compounds, such as:
Spiro[5,5-adamantyl]-2-phenyl-1,2,4-triazole: Similar in structure but lacks the ketone group.
Adamantyl-phenyl-triazole: Contains the adamantyl and phenyl groups but has a different triazole ring structure.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,2'-adamantane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16-18-17(19-20(16)15-4-2-1-3-5-15)13-7-11-6-12(9-13)10-14(17)8-11/h1-5,11-14,19H,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDMALBMKPBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NC(=O)N(N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)



![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
